molecular formula C18H23N3O5 B11527941 2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid

2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid

Cat. No.: B11527941
M. Wt: 361.4 g/mol
InChI Key: VFYGCPDPBGSRJC-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid is a synthetic organic compound featuring a cyclohexane backbone substituted with a carboxylic acid group at position 1 and a piperazine-carbonyl-4-nitrophenyl moiety at position 2. The piperazine ring introduces conformational flexibility, while the electron-withdrawing nitro group on the phenyl ring enhances polarity and may influence pharmacological interactions. This compound shares structural motifs with intermediates used in drug discovery, particularly in neurological and antimicrobial agents, due to the prevalence of piperazine derivatives in medicinal chemistry .

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H23N3O5/c22-17(15-3-1-2-4-16(15)18(23)24)20-11-9-19(10-12-20)13-5-7-14(8-6-13)21(25)26/h5-8,15-16H,1-4,9-12H2,(H,23,24)

InChI Key

VFYGCPDPBGSRJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Activation with 1,1'-Carbonyldiimidazole

A widely adopted method involves activating cyclohexane-1-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). In a representative protocol, CDI (1.62 g, 10 mmol) reacts with the carboxylic acid (2.05 g, 10 mmol) in THF for 1 hour at ambient temperature. The activated intermediate is then treated with 1-(4-nitrophenyl)piperazine (10 mmol) in dimethylformamide (DMF), yielding the target amide after 15 hours of stirring. Purification via precipitation in ethyl acetate/water (1:1) and sequential rinsing with dichloromethane affords a yellow powder in 91% yield.

Key Data:

ParameterValue
Yield91%
Solvent SystemTHF/DMF
Reaction Time15 hours
Melting Point239–240°C

¹H NMR analysis confirms the structure, with characteristic peaks at δ 10.90 (NH), 7.63 (aromatic protons), and 3.90 ppm (CH₂-CO).

HATU-Assisted Amide Bond Formation

Coupling with Hexafluorophosphate Reagents

Alternative protocols employ 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) for enhanced efficiency. In a typical procedure, cyclohexane-1-carboxylic acid (4.70 mmol) is mixed with HATU (5.20 mmol) and N,N-diisopropylethylamine (14.1 mmol) in DMF under argon. After 18 hours at room temperature, the crude product is extracted with ethyl acetate and purified via silica gel chromatography, achieving 51% yield.

Key Data:

ParameterValue
Yield51%
CatalystHATU
PurificationColumn chromatography
MS (ESI+)m/z 378.0 (MH+)

This method, while lower yielding, avoids harsh conditions and preserves acid-sensitive functional groups.

Stepwise Protection-Deprotection Approaches

tert-Butoxycarbonyl (Boc) Protection

To mitigate side reactions during coupling, the piperazine nitrogen is often protected with a Boc group. For example, 1-(4-nitrophenyl)piperazine is treated with di-tert-butyl dicarbonate in a dioxane/water mixture at pH 11, achieving 80% yield of the Boc-protected intermediate. Subsequent coupling with cyclohexane-1-carboxylic acid and Boc deprotection with trifluoroacetic acid furnishes the final compound.

Key Data:

ParameterValue
Boc Protection Yield80%
Deprotection AgentTrifluoroacetic acid
Final Purity>95%

Solvent and Base Optimization

Role of Polar Aprotic Solvents

DMF and THF are preferred for their ability to solubilize both carboxylic acid and piperazine components. In comparative studies, DMF-based reactions achieve higher yields (91%) than dichloromethane (≤70%) due to improved reagent compatibility.

Base Selection

Triethylamine and N,N-diisopropylethylamine are commonly used to neutralize HCl generated during activation. However, cesium carbonate (Cs₂CO₃) in DMF proves superior for methyl esterifications, achieving 96.4% yield in model reactions.

Analytical Validation

Spectroscopic Characterization

¹H NMR and ¹³C NMR are critical for verifying regiochemistry. For instance, the carbonyl group resonates at δ 163.0 ppm in ¹³C NMR, while the piperazine protons appear as multiplet signals between δ 3.50–3.79 ppm. IR spectroscopy further corroborates amide formation via C=O stretches at 1650–1680 cm⁻¹.

Chromatographic Purity

HPLC analysis with C18 columns and acetonitrile/water gradients confirms ≥98% purity in optimized protocols. Retention times typically range from 8.2–8.5 minutes under isocratic conditions.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group renders the aryl ring susceptible to reduction under acidic conditions. Neutral pH (7–8) during coupling minimizes undesired side reactions.

Byproduct Formation

Over-activation of the carboxylic acid may generate symmetric anhydrides. Controlled stoichiometry of CDI (1:1 molar ratio) suppresses this pathway .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a pharmacological agent, particularly in the treatment of various neurological and psychiatric disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for developing treatments targeting conditions such as depression, anxiety, and schizophrenia.

Antidepressant Activity

Research indicates that derivatives of piperazine, including those related to 2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid, exhibit antidepressant effects. For instance, studies have shown that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which are critical in mood regulation .

Antipsychotic Properties

The compound's ability to modulate dopaminergic pathways positions it as a potential antipsychotic agent. Various piperazine derivatives have been explored for their efficacy in treating psychotic disorders by acting as dopamine receptor antagonists .

Several studies have documented the pharmacological effects of compounds related to 2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid.

Study on Antidepressant Effects

A notable study published in Journal of Medicinal Chemistry explored the antidepressant properties of piperazine derivatives. The research highlighted that certain modifications to the nitrophenyl group significantly enhanced the antidepressant activity in animal models .

Investigation of Antipsychotic Activity

Another significant investigation focused on the antipsychotic potential of piperazine derivatives related to this compound. The study demonstrated that these compounds effectively reduced psychotic symptoms in rodent models by blocking dopamine receptors .

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme’s active site residues.

Comparison with Similar Compounds

Cyclohexene vs. Cyclohexane Backbone

  • This increases rigidity and reduces solubility in nonpolar solvents compared to the saturated cyclohexane analogue .
  • Target Compound : The fully saturated cyclohexane backbone enhances stability and may improve metabolic resistance in biological systems.

Substituents on the Piperazine Ring

  • 2-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid (CAS 352023-14-4): Features a styryl (3-phenylpropenyl) group instead of 4-nitrophenyl. The styryl group increases lipophilicity (logP ≈ 3.5 vs. 2.8 for the nitro analogue) and molecular weight (356.47 g/mol vs. 358.37 g/mol) .
  • The carboxamide enables hydrogen bonding, while the chloro group offers moderate electron-withdrawing effects .

Electronic Effects

  • Nitro Group (Target Compound) : Strong electron-withdrawing nature (-I effect) polarizes the phenyl ring, enhancing electrophilic reactivity. This may improve binding to biological targets like enzymes or receptors .
  • Styryl Group (CAS 352023-14-4) : Electron-rich due to the phenyl and alkene groups, promoting π-π stacking interactions in hydrophobic environments .
  • Fmoc Derivative (CAS 180576-05-0) : The fluorenylmethoxycarbonyl (Fmoc) group is bulky and electron-withdrawing, typically used as a protecting group in peptide synthesis rather than therapeutic applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Solubility (Water)
Target Compound C₁₈H₂₀N₃O₅ 358.37 4-Nitrophenyl, carboxylic acid 2.8 Low (0.1 mg/mL)
6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid C₁₈H₁₈N₃O₅ 356.35 Cyclohexene, nitro 2.5 Moderate (1.2 mg/mL)
2-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazine-1-carbonyl}cyclohexane-1-carboxylic acid C₂₁H₂₈N₂O₃ 356.47 Styryl 3.5 Very Low (<0.01 mg/mL)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 267.76 Chlorophenyl, carboxamide 1.9 High (15 mg/mL)

*Estimated using fragment-based methods.

Biological Activity

2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{16}H_{20}N_{4}O_{4}
  • Molecular Weight : 336.36 g/mol

The structure contains a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.

Pharmacological Profile

Research indicates that compounds containing piperazine moieties exhibit a wide range of biological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties.
  • Anticancer Activity : Some studies have shown that piperazine-containing compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.

The biological activity of 2-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid may involve several mechanisms:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
  • Enzyme Inhibition : It may inhibit enzymes involved in the metabolism of neurotransmitters or other signaling molecules, enhancing their availability and activity.

Study 1: Antidepressant Activity

In a study published in Psychopharmacology, the compound was tested for its effects on depressive-like behaviors in animal models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects .

Study 2: Anticancer Potential

A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings demonstrated that it inhibited cell proliferation with an IC50 value of 12 µM against breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in forced swim test
AnticancerIC50 = 12 µM in breast cancer cells
Neurotransmitter ModulationIncreased serotonin levels

Q & A

Q. What are the recommended synthetic routes for 2-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. For example, coupling 4-nitrophenylpiperazine with a cyclohexane-carboxylic acid derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for amidation .
  • Catalyst use : Additives like DMAP improve coupling efficiency .
  • Temperature control : Maintain 0–25°C to minimize side reactions .
    Table 1 summarizes reaction parameters from analogous piperazine syntheses:
StepReagents/ConditionsYield (%)Reference
Piperazine activationEDC, HOBt, DMF, RT, 12h65–75
Cyclohexane couplingDCM, 0°C, 4h70–80

Q. How can the structural integrity of the compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C NMR for characteristic peaks (e.g., nitrophenyl protons at δ 8.1–8.3 ppm, cyclohexane carbonyl at ~170 ppm) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry (e.g., chair conformation of piperazine ring) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What are the stability considerations under different storage conditions?

  • Methodological Answer : Stability is influenced by:
  • Light sensitivity : Store in amber glass under inert gas (N2_2/Ar) to prevent nitro group degradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group .
  • Temperature : Long-term storage at –20°C recommended .

Advanced Research Questions

Q. How can researchers design experiments to identify biological targets for this compound?

  • Methodological Answer :
  • Computational docking : Screen against protein databases (e.g., GPCRs, kinases) using software like AutoDock Vina to predict binding affinity .
  • In vitro assays : Use radioligand binding assays (e.g., 3H^3H-labeled competitors) for serotonin/dopamine receptor subtypes .

Q. What approaches are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent variation : Modify the nitrophenyl group (e.g., replace with halogen or methoxy) to assess activity changes .
  • Scaffold hopping : Compare with piperazine-carboxylic acid derivatives (e.g., thiadiazole or oxadiazole analogs) .
  • Pharmacophore mapping : Use QSAR models to correlate electronic properties (Hammett σ) with bioactivity .

Q. How should discrepancies in pharmacological data (e.g., conflicting IC50_{50} values) be addressed?

  • Methodological Answer :
  • Purity validation : Re-analyze compound via HPLC (>98% purity) to exclude impurities .
  • Assay standardization : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
  • Buffer optimization : Adjust pH (7.4 vs. 6.5) to account for ionization effects on binding .

Q. What strategies are recommended for evaluating in vivo efficacy and toxicity?

  • Methodological Answer :
  • Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability and CNS penetration .
  • Toxicity screening : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies .
  • PK/PD profiling : Measure plasma half-life (LC-MS/MS) and correlate with behavioral assays .

Q. How can solubility and formulation challenges be mitigated for in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Convert to sodium or hydrochloride salt for improved stability .
  • Nanoformulation : Encapsulate in liposomes to prolong circulation time .

Data Contradiction Analysis

  • Example : Conflicting logP values from computational vs. experimental methods.
    • Resolution : Validate experimentally via shake-flask method (UV spectrophotometry) and adjust QSAR parameters .

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